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Compound of Interest

Compound Name: PROTAC ER Degrader-14

Cat. No.: B15540875

PROTAC ER Degrader-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of
action, and experimental evaluation of PROTAC ER Degrader-14, a potent and selective
estrogen receptor (ER) degrader. This document is intended to serve as a comprehensive
resource for researchers and drug development professionals working in the field of targeted
protein degradation.

Core Chemical Properties

PROTAC ER Degrader-14, also known as compound 86, is a hetero-bifunctional molecule
designed to hijack the ubiquitin-proteasome system for the targeted degradation of the
estrogen receptor.[1][2] It is composed of a ligand that binds to the estrogen receptor, a linker,
and a ligand that recruits an E3 ubiquitin ligase.[1][2]
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Property Value Source
PROTAC ER Degrader-14
Compound Name [1][2]
(compound 86)
Molecular Formula C44H46FN505 [1][2]
Molecular Weight 743.86 g/mol [11[2]
CAS Number 2504911-73-1 [1][2]
FC=1C=C([C@H]2--INVALID-
LINK--
C4=CC=CC=C4)C=CC1N5CC
SMILES C(CNBCCN(CCB)C=7C=C8C( [1]
=CC7)C(=O)N(C8)
[C@@H]9C(=O)NC(=0)CC9)
CC5
E3 ligase ligand: (S)-Deoxy-
) thalidomideLinker: N-Boc-
Constituent Parts ) ] ) [1][2]
piperazineTarget protein
ligand: ER ligand-6
In Vitro Biological Activity
Parameter Cell Line Value
ER Degradation IC50 MCF-7 1.53 nM
Cell Proliferation 1C50 MCF-7 2.56 nM
Pharmacokinetic Profile
Species Parameter Value
Rat AUC 15,329 nMeh
Rat Oral Bioavailability (F) 60.1%
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Mechanism of Action

PROTAC ER Degrader-14 functions by inducing the proximity of the estrogen receptor and an
E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the ER by the
proteasome. This event-driven mechanism allows for the catalytic degradation of the target
protein.
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Caption: Mechanism of action of PROTAC ER Degrader-14.

Experimental Protocols
ER Degradation Assay (Western Blot)

This protocol outlines the methodology to determine the IC50 of ER degradation in a cancer
cell line such as MCF-7.

o Cell Culture: MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM)
supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1%
penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

o Compound Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight.
The following day, the media is replaced with fresh media containing serial dilutions of
PROTAC ER Degrader-14 or vehicle control (DMSO).
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o Cell Lysis: After a 24-hour incubation period, cells are washed with ice-cold phosphate-
buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase
inhibitors.

o Protein Quantification: The total protein concentration of the lysates is determined using a
BCA protein assay.

o Western Blotting: Equal amounts of protein (20-30 ug) are separated by SDS-PAGE and
transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with
5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room
temperature. The membrane is then incubated overnight at 4°C with a primary antibody
specific for the estrogen receptor. After washing with TBST, the membrane is incubated with
a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

o Detection and Analysis: The protein bands are visualized using an enhanced
chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using
densitometry software. The percentage of ER degradation is calculated relative to the vehicle
control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol describes a method to assess the effect of PROTAC ER Degrader-14 on the
proliferation of MCF-7 cells.

o Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5,000 cells per well
and allowed to attach overnight.

e Compound Administration: The culture medium is replaced with fresh medium containing
various concentrations of PROTAC ER Degrader-14 or a vehicle control.

 Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO2 incubator.

 Viability Assessment: Cell viability is measured using a commercially available luminescent
cell viability assay, which quantifies ATP levels as an indicator of metabolically active cells.
The luminescent reagent is added to each well, and after a short incubation, the
luminescence is read using a plate reader.
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Data Analysis: The luminescence readings are normalized to the vehicle-treated control wells
to determine the percentage of cell proliferation. The IC50 value is calculated by plotting the
percentage of proliferation against the log concentration of the compound and fitting the data
to a sigmoidal dose-response curve.

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for evaluating the pharmacokinetic properties of
PROTAC ER Degrader-14 in rats.

Animal Model: Male Sprague-Dawley rats are used for the study.

Compound Administration: A formulation of PROTAC ER Degrader-14 is administered to the
rats via oral gavage (for bioavailability) and intravenous injection.

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points
(e.g.,0.25,0.5, 1, 2, 4, 8, and 24 hours) post-dosing into tubes containing an anticoagulant.

Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is
then stored at -80°C until analysis.

Bioanalysis: The concentration of PROTAC ER Degrader-14 in the plasma samples is
quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
method.

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using
pharmacokinetic software to determine key parameters such as the area under the curve
(AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and
elimination half-life (t1/2). Oral bioavailability (F) is calculated by comparing the AUC from
oral administration to the AUC from intravenous administration.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a PROTAC
degrader like ER Degrader-14.
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Caption: Preclinical evaluation workflow for PROTAC ER Degrader-14.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15540875#protac-er-degrader-14-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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